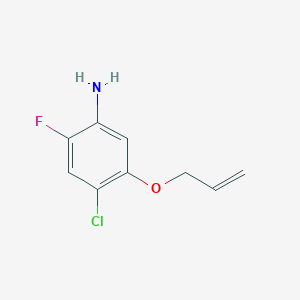

5-Allyloxy-4-chloro-2-fluoroaniline

Description

5-Allyloxy-4-chloro-2-fluoroaniline (C₉H₉ClFNO) is an aromatic amine derivative featuring a chloro substituent at position 4, a fluoro substituent at position 2, and an allyloxy group (-O-CH₂CH=CH₂) at position 5. The compound’s molecular weight is approximately 201.63 g/mol, with the allyloxy group contributing to increased steric bulk and electronic effects compared to simpler substituents like methoxy or halogens.

Properties

CAS No. |

84478-70-6 |

|---|---|

Molecular Formula |

C9H9ClFNO |

Molecular Weight |

201.62 g/mol |

IUPAC Name |

4-chloro-2-fluoro-5-prop-2-enoxyaniline |

InChI |

InChI=1S/C9H9ClFNO/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h2,4-5H,1,3,12H2 |

InChI Key |

ILSZJTPYPAIAQQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=C(C(=C1)N)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position Effects

4-Chloro-2-fluoroaniline (C₆H₅ClFN, MW 145.56 g/mol)

- Key Differences: Lacks the allyloxy group at position 5.

- Electronic Effects : The amine group (-NH₂) strongly activates the ring, favoring para/ortho substitution. However, the electron-withdrawing chloro and fluoro groups at positions 4 and 2 partially deactivate the ring, creating a balance of activating/deactivating effects .

2-Chloro-5-fluoroanisole (C₇H₆ClFO, MW 160.57 g/mol)

- Key Differences : Replaces the amine group with a methoxy (-OCH₃) substituent. Methoxy is a strong activating group via resonance, but its steric profile differs from allyloxy.

- Reactivity : The methoxy group directs EAS to positions 4 and 6, while the allyloxy group in 5-Allyloxy-4-chloro-2-fluoroaniline may exhibit similar directing effects but with increased steric constraints due to the allyl chain .

4-Chloro-5-fluoro-2-methoxyaniline (C₇H₇ClFNO, MW 175.59 g/mol)

- Key Differences : Features a methoxy group at position 2 instead of allyloxy at position 5. The substituent positions (Cl at 4, F at 5, OCH₃ at 2) alter electronic distribution compared to the target compound.

- Implications : The methoxy group’s smaller size may reduce steric hindrance in reactions, while its electron-donating nature competes with the electron-withdrawing effects of Cl and F .

2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline (C₁₁H₉ClFNOS, MW 257.71 g/mol)

- Key Differences : Incorporates a thiophene ring in the substituent, introducing sulfur’s polarizability and aromaticity. The thiophene moiety may enhance π-π stacking interactions in drug design compared to the allyloxy group.

- Reactivity : The sulfur atom could participate in unique redox or coordination chemistry, unlike the oxygen-based allyloxy group .

Molecular Weight and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₉H₉ClFNO | ~201.63 | Allyloxy (position 5) |

| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | None (simpler structure) |

| 2-Chloro-5-fluoroanisole | C₇H₆ClFO | 160.57 | Methoxy (position 5) |

| 4-Chloro-5-fluoro-2-methoxyaniline | C₇H₇ClFNO | 175.59 | Methoxy (position 2) |

| 2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline | C₁₁H₉ClFNOS | 257.71 | Thiophene-methoxy (position 2) |

Electronic and Steric Effects

- Allyloxy vs. Methoxy : The allyloxy group’s extended conjugation and electron-donating resonance effects may enhance ring activation at position 5 compared to methoxy. However, its bulkier structure could hinder reactions requiring planar transition states .

- Positional Isomerism : In fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline), substituent positioning drastically alters spectroscopic properties and reactivity. Similarly, the allyloxy group’s position in this compound likely directs EAS to specific sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.